![molecular formula C34H32N2 B13735603 4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine is a complex organic compound characterized by its multiple pyridine and phenyl groups. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their stability and unique chemical properties. The presence of pyridine rings in its structure makes it a significant molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 2,5-dimethyl-4-pyridin-4-ylphenyl and 2,5-dimethylphenyl derivatives.
Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by catalysts like palladium or copper, to form the desired product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and yield.
化学反应分析
Types of Reactions
4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The pyridine and phenyl rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nucleophiles like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
科学研究应用
4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,5-dimethylpyridine: A simpler pyridine derivative with similar structural features.
4-phenylpyridine: Another pyridine derivative with a phenyl group attached to the pyridine ring.
2,5-dimethylphenyl derivatives: Compounds with similar phenyl group substitutions.
Uniqueness
4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine is unique due to its multiple pyridine and phenyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C34H32N2 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine |
InChI |
InChI=1S/C34H32N2/c1-21-17-31(23(3)15-29(21)27-7-11-35-12-8-27)33-19-26(6)34(20-25(33)5)32-18-22(2)30(16-24(32)4)28-9-13-36-14-10-28/h7-20H,1-6H3 |
InChI 键 |
DVKFGJNKHRBMJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC=NC=C4)C)C)C)C5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
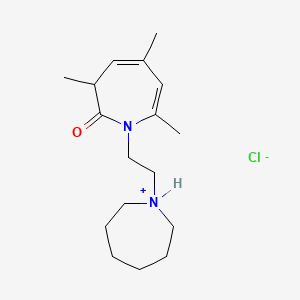

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
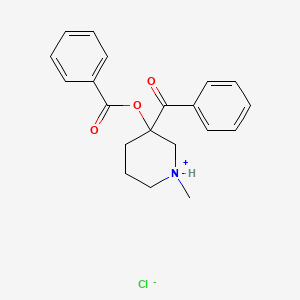

![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
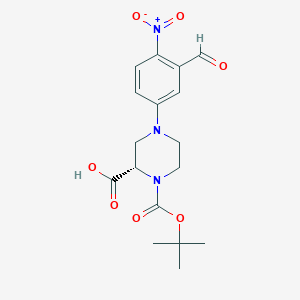

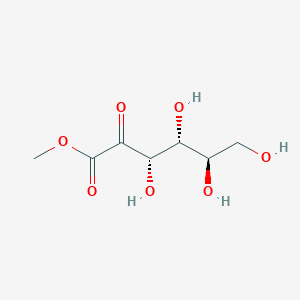

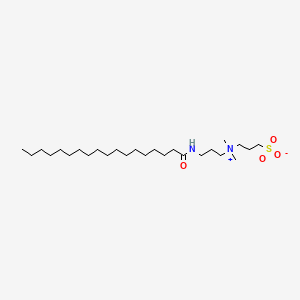
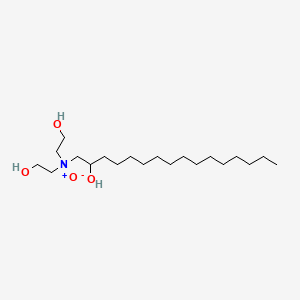
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
